5-chloro-3'-[(4-chlorobenzyl)sulfanyl]-1,3,6',7'-tetrahydrospiro(2H-indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine)-2-one
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Overview
Description
5-chloro-3’-[(4-chlorobenzyl)sulfanyl]-7’H-spiro[indole-3,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
The synthesis of 5-chloro-3’-[(4-chlorobenzyl)sulfanyl]-7’H-spiro[indole-3,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzylsulfanyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-chloro-3’-[(4-chlorobenzyl)sulfanyl]-7’H-spiro[indole-3,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of viral replication .
Comparison with Similar Compounds
When compared to other indole derivatives, 5-chloro-3’-[(4-chlorobenzyl)sulfanyl]-7’H-spiro[indole-3,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one stands out due to its unique spiro structure and the presence of the chlorobenzylsulfanyl group. Similar compounds include:
5-chloro-1H-indole-2,3-dione: Known for its anticancer and antiviral activities.
Indole-3-acetic acid derivatives: Used in plant growth regulation and have shown various biological activities.
3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde: Utilized in organic synthesis and material science.
Properties
Molecular Formula |
C24H15Cl2N5O2S |
---|---|
Molecular Weight |
508.4 g/mol |
IUPAC Name |
5-chloro-3//'-[(4-chlorophenyl)methylsulfanyl]spiro[1H-indole-3,6//'-7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]-2-one |
InChI |
InChI=1S/C24H15Cl2N5O2S/c25-14-7-5-13(6-8-14)12-34-23-28-21-20(30-31-23)16-3-1-2-4-18(16)29-24(33-21)17-11-15(26)9-10-19(17)27-22(24)32/h1-11,29H,12H2,(H,27,32) |
InChI Key |
VEKUXUQJZRBJMZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(N=C(N=N3)SCC4=CC=C(C=C4)Cl)OC5(N2)C6=C(C=CC(=C6)Cl)NC5=O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N=C(N=N3)SCC4=CC=C(C=C4)Cl)OC5(N2)C6=C(C=CC(=C6)Cl)NC5=O |
Origin of Product |
United States |
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